tert-Butyl 3-hydroxypropaneperoxoate
Description
tert-Butyl 3-hydroxypropaneperoxoate is a peroxoate ester characterized by a tert-butyl group attached to a propaneperoxoate backbone with a hydroxyl substituent. Its structure includes a peroxide (-O-O-) linkage, which distinguishes it from conventional esters.
Properties
CAS No. |
30559-56-9 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
tert-butyl 3-hydroxypropaneperoxoate |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-10-6(9)4-5-8/h8H,4-5H2,1-3H3 |
InChI Key |
DRRXNWSIUMXFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key compounds with structural similarity (as per ) include:
*Hypothetical molecular formula and weight inferred from structural analogy.
†Calculated based on the peroxoate group (-O-O-) and tert-butyl ester.
Key Observations:
- Peroxide vs. Ester/Ether Linkages: The presence of a peroxide group in this compound increases its oxidative reactivity compared to esters or ethers in analogs like tert-butyl 3-(2-hydroxyethoxy)propanoate .
- Hydroxyl Substituent: All listed compounds feature hydroxyl or carboxylic acid groups, which influence solubility and hydrogen-bonding interactions.
Stability and Reactivity
- Peroxoate Instability: Peroxides are generally thermally and mechanically unstable, posing decomposition risks. In contrast, tert-butyl esters (e.g., 4-(tert-butoxy)-4-oxobutanoic acid) exhibit higher stability under standard storage conditions .
Research Findings and Limitations
- Gaps in Data: Direct toxicological or ecological data for this compound are unavailable. Existing studies on analogs (e.g., BHA) suggest tert-butyl groups may enhance enzyme induction, but extrapolation to peroxoates is speculative .
- Comparative Reactivity: Computational modeling or experimental studies are needed to quantify the peroxoate’s oxidative potency relative to esters.
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